molecular formula C11H11ClN2 B3024712 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 23046-68-6

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B3024712
CAS No.: 23046-68-6
M. Wt: 206.67 g/mol
InChI Key: SXHJWBRJNQZWBI-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline (6-Cl-THBC, CAS 23046-68-6) is an indole alkaloid isolated from Peganum harmala (Syrian rue) . Structurally, it belongs to the tetrahydro-beta-carboline (THβC) family, characterized by a partially saturated beta-carboline core. The compound has a molecular formula of C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol (free base) or 243.1 g/mol (hydrochloride salt) .

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHJWBRJNQZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390242
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23046-68-6
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroindole with an aldehyde in the presence of a reducing agent to form the tetrahydro-beta-carboline structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The molecular structure of 6-Cl-THβC includes:

  • Chlorine atom at C6: Enhances electrophilic substitution selectivity.

  • Tetrahydro-beta-carboline core : Provides sites for oxidation, reduction, and cyclization.

  • Basic NH group : Facilitates acid-catalyzed reactions and hydrogen bonding .

Oxidation Reactions

6-Cl-THβC undergoes oxidation to form aromatic beta-carbolines or introduce oxygen-containing functional groups:

Reaction Reagents/Conditions Product Yield Reference
AromatizationKMnO₄ in DMF, rt, 45 min6-Chloro-beta-carboline88%
Alcohol → KetoneMnO₂ in DCM, rt, 2 h6-Chloro-beta-carboline-3-carbaldehyde73%

Example : Oxidation of 6-Cl-THβC-3-carbinol with MnO₂ yields the corresponding aldehyde, a key intermediate in antimalarial drug synthesis .

Substitution Reactions

The chlorine atom at C6 is amenable to nucleophilic substitution, enabling diversification:

2.2.1 Nucleophilic Aromatic Substitution

Nucleophile Conditions Product Application
AminesCuI, DMF, 100°C, 12 h6-Amino-THβC derivativesAPN inhibitors (IC₅₀: 4.85 µM)
ThiolsK₂CO₃, DMSO, 80°C, 6 h6-Sulfanyl-THβCAntifungal agents

Case Study : Substitution with hydroxamic acid via Ugi-azide/Pictet-Spengler reactions produced APN inhibitors with IC₅₀ values as low as 4.85 µM, outperforming Bestatin (IC₅₀: 18.33 µM) .

Cyclization and Annulation

6-Cl-THβC participates in one-pot multicomponent reactions (MCRs) to construct complex heterocycles:

Reaction Type Reagents Product Yield Reference
Pictet-SpenglerTFA, CH₂Cl₂, rt, 2 hTetrahydro-beta-carboline-tetrazole hybrids74–86%
Imidazo[1,2-a]pyridineIn(OTf)₃, CH₃CN, reflux, 8 hImidazo-fused beta-carbolines68–82%

Example : Microwave-assisted Pictet-Spengler cyclization with formaldehyde generated 2-tetrazolylmethyl-THβC derivatives in 83% yield .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates when using MnO₂ or via hydride transfer with KMnO₄ .

  • Substitution : Follows an SNAr mechanism, with the chlorine atom’s electronegativity stabilizing the transition state .

  • Cyclization : Acid-catalyzed imine formation followed by -hydride shift or electrocyclization .

Comparative Reactivity with Analogues

Compound Reactivity Difference Rationale
6-Methyl-THβCLower electrophilicity at C6Methyl group reduces substitution kinetics
6-Nitro-THβCEnhanced SNAr reactivityNitro group increases ring electrophilicity

Protocol 1: Pictet-Spengler Cyclization

  • Reactants : Tryptamine, aldehyde (1.2 eq), paraformaldehyde.

  • Conditions : MeOH/toluene (1:1), 90°C, 72 h.

  • Yield : 83% (6-Cl-THβC-tetrazole).

Protocol 2: Ugi-Azide Reaction

  • Reactants : 6-Cl-THβC, isocyanide, NaN₃.

  • Conditions : MeOH, microwave, 100°C, 1 h.

  • Yield : 93% (1,5-disubstituted tetrazoles).

Scientific Research Applications

Chemistry

6-Cl-THBC is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that 6-Cl-THBC exhibits diverse biological activities:

  • Neuropharmacological Effects : Studies suggest that it may provide neuroprotective benefits by modulating neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Antimalarial Activity : In vitro studies have demonstrated that 6-Cl-THBC can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, showing low cytotoxicity towards human cell lines while effectively reducing parasitemia in various assays.
  • Cytotoxicity Against Cancer Cells : The compound has been evaluated against multiple cancer cell lines, showing moderate cytotoxicity with IC50 values in the micromolar range. Some derivatives have shown enhanced activity against specific cancer types.

Medicine

Ongoing research is exploring the potential therapeutic applications of 6-Cl-THBC:

  • Antidepressant Properties : Compounds related to 6-Cl-THBC have been investigated for their ability to act as selective ligands for serotonin receptors (5-HT2), suggesting potential use in treating depression and anxiety disorders.
  • Anticancer Agents : The cytotoxic effects observed in cancer cell lines indicate that derivatives of 6-Cl-THBC may serve as leads for developing new anticancer therapies.

Industry

In industrial applications, 6-Cl-THBC is being explored for its potential as a precursor in synthesizing other valuable compounds and materials. Its unique properties make it suitable for developing new chemical processes and products.

Antimalarial Efficacy

A study focused on beta-carboline derivatives including 6-Cl-THBC revealed significant antimalarial activity. Compounds were screened against Plasmodium falciparum, showing promising results that indicated certain derivatives could effectively inhibit parasite growth while maintaining low toxicity towards human cells .

Cytotoxicity Against Cancer Cells

In another investigation involving various human cancer cell lines (e.g., KB, DLD), 6-Cl-THBC was tested for cytotoxic effects. Results indicated moderate cytotoxicity; however, some derivatives exhibited enhanced anti-tumor activity due to structural modifications on the beta-carboline scaffold .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations in Tetrahydro-beta-carbolines

The biological and physicochemical properties of THβCs are highly dependent on substituent patterns. Below is a comparative analysis of 6-Cl-THBC with other THβC derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Notes Reference
6-Cl-THBC 6-Cl 206.67 Not reported Antibacterial, anti-inflammatory, antidepressant
THBC (1,2,3,4-THβC) None 172.22 Not reported Moderate blood-brain barrier (BBB) penetration
6-MeO-THBC 6-OCH₃ 202.25 Not reported Poor BBB penetration; rapid excretion
1-(3',4'-Dimethoxyphenyl)-THβC (5f) 1-(3',4'-dimethoxyphenyl) 324.36 302–305 Structural analog with aromatic substitution
1-(4-Chlorophenyl)-THβC (XX) 1-(4-Cl-phenyl), 2-(chloroacetyl) 421.25 107–110 Synthetic derivative with chloroacetyl group

Key Observations :

  • Chloro vs.
  • Aromatic Substitutions : Derivatives like 5f (3',4'-dimethoxyphenyl) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions due to polar substituents .

Comparison with Carbazole Derivatives

6-Cl-THBC is distinct from carbazoles, which lack the beta-carboline’s pyridoindole ring. For example:

  • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (3b) : A carbazole analog with a molecular weight of 206.67 g/mol. While structurally similar, the absence of the beta-carboline core likely alters receptor binding profiles .

Research Findings and Pharmacological Implications

Bioavailability and Distribution

  • THBC vs.
  • Excretion Patterns : 6-MeO-THBC is rapidly excreted into the bladder and gut, whereas THBC accumulates in glands and bone marrow .

Receptor Interactions

  • Alpha-2 Adrenoceptor Antagonism: The benzazepine derivative 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 104856) acts as a potent alpha-2 antagonist .

Antibacterial Activity

  • GSK983 : A related carbazole derivative (N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) with a molecular weight of 326 g/mol shows bioactivity in growth inhibition assays, though its mechanism differs from 6-Cl-THBC .

Biological Activity

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline (6-Cl-THBC) is a beta-carboline derivative notable for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Cl-THBC has the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol. The presence of the chlorine atom at the sixth position significantly influences its reactivity and biological interactions. This compound belongs to a class of compounds known as beta-carbolines, which are structurally related to indole alkaloids and are known for their neuropharmacological properties.

Biological Activities

Research indicates that 6-Cl-THBC exhibits several notable biological activities:

  • Neuropharmacological Effects : It has been studied for its potential in neuroprotection and modulation of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
  • Antimalarial Activity : In vitro studies have demonstrated that 6-Cl-THBC can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. It shows low cytotoxicity against human cell lines while effectively reducing parasitemia in various assays .
  • Cytotoxicity : The compound has been evaluated against multiple cancer cell lines, showing moderate cytotoxicity with IC50 values in the micromolar range. Notably, derivatives of 6-Cl-THBC have been tested for their ability to inhibit tumor growth in various models .

The mechanisms through which 6-Cl-THBC exerts its effects are multifaceted:

  • Protein Interactions : Studies suggest that 6-Cl-THBC interacts with specific proteins involved in signal transduction pathways. These interactions may alter cellular communication and contribute to its pharmacological effects.
  • Inhibition of Enzymes : Some derivatives have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For example, certain compounds derived from beta-carbolines exhibit strong inhibition against PDE11 .
  • Modulation of Ion Channels : The compound may influence ion channel activity, particularly those involved in neurotransmitter release and neuronal excitability.

Antimalarial Efficacy

A study focused on a series of beta-carboline derivatives, including 6-Cl-THBC, revealed significant antimalarial activity. Compounds were screened against Plasmodium falciparum with promising results indicating that certain derivatives could inhibit parasite growth effectively while maintaining low toxicity towards human cells .

Cytotoxicity Against Cancer Cells

In another investigation, 6-Cl-THBC was tested against various human cancer cell lines (e.g., KB, DLD). The results indicated that while some derivatives showed moderate cytotoxicity, others demonstrated enhanced activity due to structural modifications at specific positions on the beta-carboline scaffold .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carbolineC₁₈H₁₇ClN₂Contains a methylphenyl group enhancing lipophilicity
6-Chloro-2,3,4-trimethoxy-beta-carbolineC₁₁H₁₃ClN₂O₃Features methoxy groups which may alter solubility and activity
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolineC₁₁H₁₃N₂OContains a methoxy group affecting receptor interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline?

  • Methodological Answer : Two high-yield routes are validated:

  • Route 1 : Reacting 4-chlorophenylhydrazine hydrochloride with cyclohexanone in CH₂Cl₂ under trifluoroacetic acid (TFA) catalysis at 0°C for 4 days, yielding 92% after column chromatography (CH₂Cl₂/MeOH gradients) .
  • Route 2 : Using 4-chlorophenylhydrazine and cyclohexanone without TFA, achieving 98% yield via optimized stoichiometry and purification .
    Key factors include inert nitrogen atmospheres, TLC monitoring (UV detection), and silica gel chromatography for isomer separation .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is required:

  • NMR : ¹H/¹³C NMR (300 MHz, CDCl₃/DMSO-d₆) resolves stereochemistry (e.g., δ 10.86 ppm for NH in ¹H-NMR) .
  • FTIR : Peaks at 1727 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide I band) confirm functional groups .
  • Mass Spectrometry : EI-MS (m/z 421 [M⁺]) validates molecular weight .
  • Elemental Analysis : Ensures purity (C/H/N within ±0.4% of theoretical values) .

Q. How is the compound purified to isolate stereoisomers?

  • Methodological Answer : Sequential silica gel chromatography (70–200 μm) with gradient elution:

  • Step 1 : CH₂Cl₂ elutes the cis isomer.
  • Step 2 : CH₂Cl₂/MeOH (99.5:0.5) isolates the trans isomer .
    Monitoring via TLC (Rf values) and crystallization (diethyl ether) ensures isomer purity .

Advanced Research Questions

Q. How do substituent modifications influence biological activity?

  • Methodological Answer : Systematic SAR studies reveal:

  • Chloro at Position 6 : Enhances SIRT1 inhibition (IC₅₀ = 2 nM in rat brain membranes) .
  • Nitro Groups : Improve herbicidal activity (e.g., 6-chloro-8-nitro derivatives show enhanced efficacy) .
  • Carboxamide Derivatives : Increase selectivity (e.g., methyl-1-(4-chlorophenyl)-3-carboxylate derivatives exhibit low off-target effects) .
    Experimental Design : Synthesize derivatives via chloroacetyl chloride acylation (NaHCO₃/CHCl₃) and evaluate via in vitro assays (e.g., LDH release for cytotoxicity) .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Use SHELXL/SHELXS for refinement and ORTEP-III for visualization:

  • Data Collection : Enraf-Nonius CAD-4 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL refines high-resolution data (R-factor < 0.05) and handles twinning in macromolecular crystals .
    Example: Methyl-1-(4-chlorophenyl)-3-carboxylate derivatives were resolved via X-ray crystallography, confirming chair conformations in the tetrahydro-β-carboline core .

Q. What experimental strategies address discrepancies in synthetic yields?

  • Methodological Answer : Variables affecting yields (92% vs. 98%) include:

  • Catalyst : TFA vs. acid-free conditions.
  • Reaction Time : 4 days vs. shorter durations.
  • Purification : Column chromatography efficiency.
    Optimization : Design DOE (Design of Experiments) to test reaction parameters (temperature, solvent ratios) and quantify isomer ratios via HPLC .

Q. How is the compound’s role as a SIRT1 inhibitor validated in cellular models?

  • Methodological Answer : Use hypoxia-induced cell death models:

  • Dosage : 1 μM this compound pre-treatment for 1 hr .
  • Assays : LDH release (Roche Diagnostics kit) quantifies cytotoxicity.
  • Controls : Compare with EX-527 (specific SIRT1 inhibitor) and validate via Western blot (p-ERK, p-p38 pathways) .

Q. What computational methods predict its herbicide activity?

  • Methodological Answer : DFT (Density Functional Theory) and molecular docking:

  • Ground-State Analysis : B3LYP/6-31G* calculations for HOMO-LUMO gaps (e.g., 6-chloro-8-nitro derivatives show ΔE = 4.2 eV) .
  • Docking : Target ALS (Acetolactate Synthase) for herbicide activity predictions (AutoDock Vina, ΔG < -8 kcal/mol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline

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